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Compound of Interest

Compound Name: Allene

Cat. No.: B1206475 Get Quote

The IUPAC system for naming allenes follows the fundamental principles of organic

nomenclature, with specific rules to address the unique nature of the C=C=C moiety. The

primary goal is to provide a unique and unambiguous name for every allene structure.

Identification and Numbering of the Principal Chain
The first step in naming an allene is to identify the principal carbon chain. This chain is

determined by a set of priority rules, which are summarized in the table below.

Table 1: Rules for Selecting and Numbering the Principal Chain in Allenes
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Rule No. Rule Description Example

1

The principal chain must

contain the maximum number

of principal functional groups.

In a molecule with a carboxylic

acid and an allene, the chain

containing the carboxyl group

is the principal chain.

2

The principal chain must

contain the maximum number

of multiple bonds (double and

triple bonds, including the

allene).

A shorter chain with the allene

group is preferred over a

longer chain without it.

3

The principal chain must be

the longest possible carbon

chain.

If multiple chains contain the

allene, the longest one is

chosen.

4

Numbering of the principal

chain begins from the end that

gives the lowest possible

locant (number) to the first

carbon of the allene system.

A chain numbered 2,3-diene is

preferred over 3,4-diene.

5

If there is a tie in numbering

the allene, the end that gives

the lowest locant to the

principal functional group is

chosen.

6

If a tie still exists, the end that

gives the lowest locants to

multiple bonds is chosen.

7

If a further tie exists, the end

that gives the lowest locants to

substituents is chosen, and

these are cited in alphabetical

order.
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Naming the Parent Allene
The parent name of an allene is derived from the corresponding alkane with the same number

of carbon atoms in the principal chain. The "-ane" suffix is replaced with "-adiene". The locants

of the two double bonds of the allene system are indicated before the "-adiene" suffix. For the

parent allene, propadiene, the name "allene" is also accepted by IUPAC.

Example: A three-carbon allene is named propa-1,2-diene.

Example: A five-carbon chain with an allene starting at the second carbon is named penta-

2,3-diene.

Incorporating Substituents and Functional Groups
Substituents and other functional groups are named as prefixes or suffixes according to the

standard IUPAC rules of priority. The position of each substituent is indicated by the locant of

the carbon atom to which it is attached.

Table 2: Priority of Functional Groups for IUPAC Nomenclature
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Priority Functional Group
Suffix (if highest
priority)

Prefix (if not
highest priority)

High Carboxylic Acids -oic acid carboxy-

Esters -oate alkoxycarbonyl-

Amides -amide carbamoyl-

Nitriles -nitrile cyano-

Aldehydes -al formyl- or oxo-

Ketones -one oxo-

Alcohols -ol hydroxy-

Amines -amine amino-

Low Alkenes/Allenes -ene/-adiene alkenyl-/allenyl-

Alkynes -yne alkynyl-

Alkanes -ane alkyl-

Ethers - alkoxy-

Halides -
halo- (fluoro-, chloro-,

bromo-, iodo-)

Nitro compounds - nitro-

Experimental Protocols: Systematic IUPAC Naming
of Allenes
The following protocol outlines the step-by-step procedure for assigning the IUPAC name to a

given allene.

Protocol 1: Systematic Procedure for Naming Allenes

Identify the Principal Functional Group: Determine the functional group with the highest

priority in the molecule using Table 2. This group will define the suffix of the name.
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Identify the Principal Chain: Select the longest continuous carbon chain that contains the

principal functional group and the allene moiety. If a choice exists, apply the rules in Table 1.

Number the Principal Chain: Number the carbons of the principal chain starting from the end

that gives the lowest possible locant to the principal functional group. If the allene is the

highest priority group, number from the end that gives the lowest locant to the first carbon of

the C=C=C unit.

Name the Parent Compound: Name the parent alkane corresponding to the length of the

principal chain and replace the "-ane" ending with the appropriate suffix for the principal

functional group. For allenes, the "-adiene" suffix is used, preceded by the locants of the

double bonds.

Identify and Name Substituents: Identify all substituent groups attached to the principal

chain.

Number and Alphabetize Substituents: Assign a locant to each substituent based on its

position on the principal chain. List the substituents in alphabetical order (ignoring prefixes

like di-, tri-, etc.) as prefixes to the parent name.

Assemble the Full Name: Combine the substituent names and locants, followed by the

parent name.

Stereochemistry of Allenes: Axial Chirality
A key feature of allenes is their potential for axial chirality. An allene will be chiral if each of the

two terminal carbons of the C=C=C unit is attached to two different substituents. This gives rise

to non-superimposable mirror images (enantiomers). The stereochemistry of a chiral allene is

designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Protocol for Assigning (R)/(S) Configuration to Chiral
Allenes
Protocol 2: Assignment of Stereodescriptors to Chiral Allenes

View the Molecule: Orient the molecule so that you are looking along the C=C=C axis.
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Prioritize Substituents:

On the front carbon atom, assign priorities (1 and 2) to the two substituents based on the

standard CIP rules (higher atomic number gets higher priority).

On the back carbon atom, assign priorities (3 and 4) to the two substituents using the

same CIP rules. Note that the substituents on the front carbon always have higher priority

than those on the back carbon for the purpose of this analysis.

Determine the Direction of Rotation: Trace a path from the substituent with priority 1 to 2 to

3.

If the path is clockwise, the configuration is designated as (R) (from the Latin rectus,

meaning right).

If the path is counter-clockwise, the configuration is designated as (S) (from the Latin

sinister, meaning left).

Visualizations of Allene Nomenclature Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflows for naming

allenes and assigning their stereochemistry.

Start with Allene Structure Identify Principal Functional Group Identify Principal Chain (including allene) Number the Chain Name Parent Allene (-adiene) Identify & Name Substituents Assemble Full Name Check for Axial Chirality

Assign (R)/(S) ConfigurationChiral

Final IUPAC Name
Achiral

Click to download full resolution via product page

Caption: IUPAC Naming Workflow for Allenes.
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Start with Chiral Allene

View along C=C=C axis

Prioritize Front Substituents (1 & 2)

Prioritize Back Substituents (3 & 4)

Trace Path from 1 -> 2 -> 3

(R) Configuration

Clockwise

(S) Configuration

Counter-clockwise

Click to download full resolution via product page

Caption: Assigning (R)/(S) Configuration to Chiral Allenes.

Examples of Allene Nomenclature
Example 1: A Simple Substituted Allene

Structure: A five-carbon chain with an allene at positions 2 and 3, and a methyl group at

position 4.

Name: 4-methylpenta-2,3-diene
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Example 2: An Allene with a Higher Priority Functional Group

Structure: A six-carbon chain with a carboxylic acid at one end and an allene at positions 4

and 5.

Name: Hexa-4,5-dienoic acid

Example 3: A Chiral Allene

Structure: Penta-2,3-diene with a chlorine atom on C-2 and a bromine atom on C-4.

Name: (R)-2-bromo-4-chloropenta-2,3-diene (assuming a specific enantiomer)

This guide provides the foundational knowledge for accurately and systematically naming

allenes according to IUPAC conventions. A thorough understanding of these rules is essential

for clear communication in research and development.

To cite this document: BenchChem. [Core Principles of Allene Nomenclature]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206475#allene-
nomenclature-and-iupac-naming]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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